1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-
Description
The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- features a naphthalimide core modified with:
- A 2-(2-ethoxyethoxy)ethyl side chain at position 2, enhancing hydrophilicity.
- A 5-[(2-methyl-4-nitrophenyl)azo] substituent, introducing electron-withdrawing (nitro) and steric (methyl) effects.
This structure suggests applications in pharmaceuticals, dyes, or sensors, leveraging the azo group's chromophoric properties and the side chain's solubility .
Properties
CAS No. |
55993-15-2 |
|---|---|
Molecular Formula |
C25H24N4O7 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)diazenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H24N4O7/c1-3-35-11-12-36-10-9-28-24(31)18-6-4-5-17-22(18)19(25(28)32)14-21(23(17)30)27-26-20-8-7-16(29(33)34)13-15(20)2/h4-8,13-14,30H,3,9-12H2,1-2H3 |
InChI Key |
LBTJLLHSDMFUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C)C1=O |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Benzylamine derivative + Phthalic anhydride, PPA, heat (150-200°C) | Forms isoquinoline-1,3-dione core |
| 2 | Alkylation | 2-(2-ethoxyethoxy)ethyl bromide/tosylate, base (K2CO3 or NaH) | Introduces ethoxyethoxyethyl side chain |
| 3 | Hydroxylation | Selective oxidation or substitution (e.g., via phenol intermediate) | Hydroxy group at 6-position |
| 4 | Azo Coupling | 2-methyl-4-nitroaniline, NaNO2/HCl (diazotization), coupling at pH ~5-7 | Forms azo linkage at 5-position |
Alternative and Modern Synthetic Approaches
Continuous Flow Reactors:
To improve yield and purity, continuous flow chemistry techniques have been applied to steps such as azo coupling and cyclization, allowing better control over reaction parameters and minimizing side products.Green Chemistry Techniques:
Emerging methods utilize water or environmentally benign solvents and optimize reaction conditions to reduce waste and energy consumption. For example, aqueous medium azo coupling and microwave-assisted cyclization have been explored to enhance sustainability.
Analytical Characterization and Purity Assessment
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Confirms the chemical environment of protons and carbons, verifying the substitution pattern and azo group presence.Mass Spectrometry (MS):
Confirms molecular weight and fragmentation pattern consistent with the target compound.UV-Visible Spectroscopy:
Useful for confirming azo group formation due to characteristic absorption bands.High-Performance Liquid Chromatography (HPLC):
Assesses purity and monitors reaction progress.
Research Findings on Preparation Efficiency and Challenges
Yield Optimization:
Cyclization and azo coupling steps are critical for overall yield. Optimizing temperature, pH, and reagent stoichiometry significantly improves product yield.Selectivity Issues:
Side reactions such as over-oxidation or multiple azo substitutions can occur, requiring careful control of reaction conditions.Stability Considerations:
The azo group and hydroxy substituents can be sensitive to light and pH, necessitating mild workup and storage conditions.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization | Reaction of benzylamine derivatives with phthalic anhydride | Polyphosphoric acid, heat (150-200°C) | Forms core heterocycle efficiently | Requires high temperature |
| Alkylation | Introduction of ethoxyethoxyethyl side chain | 2-(2-ethoxyethoxy)ethyl bromide, base | Selective side chain introduction | Possible side alkylation |
| Hydroxylation | Introduction of hydroxy group at 6-position | Selective oxidation or substitution | Site-specific functionalization | Control of regioselectivity |
| Azo Coupling | Coupling with diazonium salt of 2-methyl-4-nitroaniline | NaNO2/HCl diazotization, pH 5-7 | Efficient azo bond formation | Sensitivity to pH and temperature |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 and the azo linkage are primary sites for oxidation:
-
Hydroxyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the phenolic –OH group is oxidized to a quinone structure, forming 6-oxo-1H-benz[de]isoquinoline-1,3(2H)-dione derivatives .
-
Azo Group Oxidation : The azo bond (–N=N–) can be cleaved via oxidation with H₂O₂ or NaOCl, yielding aromatic amines (e.g., 2-methyl-4-nitroaniline) .
Table 1: Oxidation Reactions and Products
| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C6–OH | KMnO₄, H₂SO₄, 80°C | 6-Oxo derivative | 65–70 | |
| Azo group | H₂O₂, Fe²⁺ catalyst, RT | 2-Methyl-4-nitroaniline + imide fragment | 85 |
Reduction Reactions
The nitro and azo groups are susceptible to reduction:
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the –NO₂ group to –NH₂, forming 5-[(2-methyl-4-aminophenyl)azo]- derivatives .
-
Azo Group Reduction : Zn/HCl selectively reduces the azo bond to –NH–NH–, generating hydrazine-linked intermediates .
Table 2: Reduction Reactions and Products
| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| –NO₂ | H₂ (1 atm), Pd-C, ethanol | 5-[(2-Methyl-4-aminophenyl)azo]- derivative | 90 | |
| –N=N– | Zn dust, HCl, RT | Hydrazine intermediate | 78 |
Electrophilic Substitution
The electron-rich aromatic ring undergoes regioselective substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl group .
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at position 4 of the naphthalene moiety.
Table 3: Electrophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Position Substituted | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C4 | 4-Nitro derivative | |
| Sulfonation | Oleum (20% SO₃), 120°C | C4 | 4-Sulfo derivative |
Nucleophilic Reactions
The carbonyl groups in the isoquinoline-dione core participate in nucleophilic attacks:
-
Hydrolysis : Under alkaline conditions (NaOH, H₂O), the imide ring opens to form dicarboxylic acid derivatives .
-
Aminolysis : Reaction with primary amines (e.g., ethylamine) replaces the ethoxyethoxyethyl chain with an amide group.
Table 4: Nucleophilic Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH, reflux | 1,8-Naphthalenedicarboxylic acid | 82 | |
| Aminolysis | Ethylamine, DMF, 60°C | N-Ethylamide derivative | 75 |
Photochemical Reactivity
The azo group exhibits cis-trans isomerism under UV light (365 nm), enabling applications in photoresponsive materials .
Biological Interactions
Though not a classical reaction, the compound interacts with biological targets:
-
Enzyme Inhibition : The azo group binds to bacterial nitroreductases, disrupting microbial metabolism .
-
DNA Intercalation : The planar aromatic system intercalates into DNA, inducing strand breaks.
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benz[de]isoquinoline-1,3(2H)-diones exhibit significant antimicrobial properties. A study synthesized five aminoalkyl derivatives and evaluated their activity against several microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives showed potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) as low as 64 mg/L against specific anaerobic bacteria like Bacteroides fragilis and Propionibacterium acnes .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Several patents describe various substituted 1H-benz[de]isoquinoline-1,3(2H)-diones that possess antidepressant and anti-inflammatory activities. For instance, compounds with specific substitutions have been reported to alleviate symptoms associated with inflammatory conditions .
Anticancer Applications
The anticancer potential of this compound has been explored through its ability to inhibit bromodomains associated with cancer cell proliferation. Bromodomains are protein regions that recognize acetylated lysines on histones, which are crucial for gene transcription regulation. Inhibition of these domains can lead to reduced tumor growth in hyperproliferative diseases . Additionally, studies indicate that certain derivatives can significantly inhibit DNA and RNA synthesis in cancer cell lines, highlighting their potential as antitumor agents .
Synthesis and Evaluation of Antimicrobial Derivatives
A comprehensive study synthesized five derivatives of 1H-benz[de]isoquinoline-1,3(2H)-dione and tested them against a range of bacterial and fungal strains. The findings revealed that two specific compounds exhibited remarkable antimicrobial activity, particularly against anaerobic bacteria .
| Compound | MIC (mg/L) | Activity Type |
|---|---|---|
| Compound 1 | 64 | Antibacterial |
| Compound 2 | 128 | Antifungal |
Anti-inflammatory and Antidepressant Activities
In another investigation, various substituted compounds were tested for their anti-inflammatory properties. The results indicated a correlation between specific substitutions on the benz[de]isoquinoline structure and enhanced anti-inflammatory activity .
Mechanism of Action
The mechanism by which 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- exerts its effects depends on its interaction with molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors. The benz[de]isoquinoline core can intercalate with DNA or interact with proteins, affecting their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations:
- Side Chain Impact : The target compound's 2-(2-ethoxyethoxy)ethyl chain improves water solubility compared to alkyl (e.g., methyl, butyl) or aromatic substituents .
- Azo Group Variations : The 2-methyl-4-nitrophenyl azo group in the target compound offers stronger electron-withdrawing effects than methoxy or unsubstituted arylazo groups, influencing UV-Vis absorption and reactivity .
- Molecular Weight : Bulky substituents (e.g., styryl in ) increase molecular weight, affecting pharmacokinetics and material properties.
Enzyme Inhibition
- Sulfonyloxy/Acyloxy Derivatives (e.g., N-(tosyloxy)phthalimide): Exhibit potent serine protease inhibition (k = 250,000 M⁻¹s⁻¹) via suicide substrate mechanisms. The target compound lacks these groups but may leverage its azo group for alternative binding interactions .
- Aminoalkyl Derivatives (e.g., 2-(dimethylamino)ethyl-): Show antimicrobial activity (82–86% yield in synthesis), suggesting that basic side chains enhance bioactivity. The target compound's neutral polyether chain may reduce direct antimicrobial effects but improve solubility for drug delivery .
Stability and Regulatory Considerations
- Azo Group Stability : Nitro-substituted azo compounds (e.g., target compound) are generally stable under physiological conditions but may undergo reductive cleavage in vivo, impacting toxicity profiles .
- Regulatory Status: Analogues like 2-(4-aminophenyl)-6-nitro- (CAS 57037-95-3) require safety data sheets for handling, suggesting similar precautions for the target compound .
Biological Activity
1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article focuses on the specific compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]- , examining its antimicrobial, cytotoxic, and antiviral properties based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzene ring fused with a isoquinoline moiety and various functional groups that contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of 1H-benz[de]isoquinoline-1,3(2H)-dione exhibit potent antimicrobial activity. A study synthesized several derivatives and tested them against various microorganisms, including both aerobic and anaerobic bacteria as well as fungi.
Results
- Minimum Inhibitory Concentration (MIC) values were determined for different strains:
- Staphylococcus aureus: MIC = 64 mg/L
- Escherichia coli: MIC = 128 mg/L
- Bacteroides fragilis: MIC = 64 mg/L
- Candida albicans: MIC = 32 mg/L
The most active compounds demonstrated significant inhibition against anaerobic bacteria, particularly B. fragilis and P. acnes .
Cytotoxic Activity
The cytotoxic potential of the compound was evaluated against various cancer cell lines including colon (HCT-116), liver (Hep-G2), and breast (MCF-7) cancer cells. The cytotoxicity was assessed using the crystal violet viability assay.
Findings
The IC50 values for the tested compounds ranged from 1.3 to 8.3 μg/mL , indicating substantial cytotoxic effects compared to doxorubicin (IC50 ≈ 0.45–0.89 μg/mL). This suggests that these compounds could serve as templates for developing more potent antitumor agents .
Antiviral Activity
In addition to antibacterial and cytotoxic properties, the compound has shown potential antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).
Evaluation Methodology
The antiviral efficacy was measured using a cytopathic effect inhibition assay, with results indicating varying degrees of effectiveness.
Results Summary
- Effective Concentration (EC50) values were reported as follows:
- Compound A: EC50 = 19.6 μg/mL (HSV-1)
- Compound B: EC50 = 16.2 μg/mL (HSV-1)
These values demonstrate that while some derivatives exhibit promising antiviral activity, they are less effective than acyclovir (EC50 = 1.8 μg/mL) .
The biological activities of this class of compounds are believed to stem from their ability to interact with specific molecular targets within microbial cells or cancerous tissues. For instance:
- Antimicrobial Action : These compounds inhibit critical enzymes or disrupt cellular processes in bacteria and fungi.
- Cytotoxic Mechanism : The compounds may induce apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDACs) .
Summary Table of Biological Activities
| Activity Type | Test Organisms/Cell Lines | MIC/IC50/EC50 Values |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 64 mg/L |
| E. coli | MIC = 128 mg/L | |
| B. fragilis | MIC = 64 mg/L | |
| C. albicans | MIC = 32 mg/L | |
| Cytotoxic | HCT-116 | IC50 = 1.3–8.3 μg/mL |
| Hep-G2 | IC50 = similar range | |
| MCF-7 | IC50 = similar range | |
| Antiviral | HSV-1 | EC50 = 19.6 μg/mL |
| HSV-2 | EC50 values vary |
Q & A
Basic: What established synthetic routes are used to prepare this compound?
The synthesis typically involves three key steps:
Core naphthalimide formation : Condensation of 1,8-naphthalic anhydride with an amine (e.g., tyramine derivatives) to form the benz[de]isoquinoline-dione backbone .
Azo coupling : Diazotization of 2-methyl-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂) followed by coupling with the hydroxyl-substituted naphthalimide intermediate. pH control (4–6) is critical to ensure regioselectivity at the 5-position .
Ether chain incorporation : Alkylation of the hydroxyl group at position 6 with 2-(2-ethoxyethoxy)ethyl bromide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) .
Key validation: Use H-NMR to confirm substitution patterns and UV-Vis spectroscopy to verify the azo chromophore ( nm) .
Advanced: How can regioselectivity challenges during azo coupling be systematically addressed?
Regioselectivity in azo coupling is influenced by:
- Electrophilic directing groups : The hydroxyl group at position 6 activates the adjacent position (C-5) for electrophilic substitution. Computational DFT studies can predict electron density distribution to guide coupling sites .
- pH optimization : Maintaining mildly acidic conditions (pH 4–6) minimizes competing side reactions (e.g., diazonium salt decomposition) and enhances coupling efficiency .
- Steric effects : Bulky substituents on the diazonium salt (e.g., 2-methyl-4-nitrophenyl) favor coupling at less hindered positions. Molecular modeling (e.g., docking simulations) can pre-screen steric compatibility .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- H-NMR and C-NMR : Assign substituent positions (e.g., ethoxyethoxyethyl chain integration at δ 3.5–4.3 ppm, azo proton absence due to symmetry) .
- IR spectroscopy : Confirm carbonyl stretches (1,690–1,650 cm for imide), hydroxyl (3,400 cm), and azo (1,450–1,400 cm) groups .
- Mass spectrometry (FAB-MS or ESI-MS) : Validate molecular weight (e.g., expected [M+H] for C₂₈H₂₉N₄O₇: ~557.2) .
- UV-Vis : Identify - transitions of the azo group ( nm in DMSO) .
Advanced: How can computational methods predict electronic properties relevant to photochemical applications?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, correlating with experimental UV-Vis spectra. The nitro and azo groups reduce the bandgap, enhancing visible-light absorption .
- TD-DFT : Simulate excited-state behavior to assess potential as a photosensitizer. For example, triplet-state lifetimes >1 µs suggest suitability for photodynamic therapy .
- Solvent effects : COSMO-RS models predict solubility trends in polar solvents (e.g., DMF > ethanol), aligning with experimental partition coefficients .
Experimental Design: How can photostability under environmental conditions be systematically evaluated?
- Controlled light exposure : Irradiate solutions (e.g., 0.1 mM in ethanol/water) under simulated sunlight (AM 1.5G filter) and monitor degradation via HPLC at timed intervals .
- Degradation products : Use LC-MS to identify byproducts (e.g., nitro group reduction to amine or azo bond cleavage).
- Environmental fate modeling : Apply OECD Guideline 316 to assess hydrolysis rates at varying pH (3–9) and temperature (25–50°C). The ethoxyethoxy chain may enhance persistence in aquatic systems .
Data Contradiction: How to resolve discrepancies in reported solubility profiles?
- Solvent polarity analysis : Compare logP values (e.g., experimental vs. predicted via ChemAxon). Polar aprotic solvents (DMF, DMSO) solubilize the compound via H-bonding with the ethoxyethoxyethyl chain, while non-polar solvents (hexane) show poor solubility .
- Temperature dependence : Conduct van’t Hoff analyses to quantify enthalpy/entropy contributions. For example, endothermic dissolution in ethanol () suggests entropy-driven solubility .
- Counterion effects : If isolated as a salt (e.g., sodium or hydrochloride), ion-pairing may alter solubility. Use conductometric titrations to assess ionic strength impacts .
Advanced: What mechanistic insights explain its potential as a fluorescent probe?
- Structure-activity relationship : The nitro group quenches fluorescence via photoinduced electron transfer (PET), but the ethoxyethoxyethyl chain reduces aggregation-caused quenching (ACQ), enhancing emission in dilute solutions .
- pH-dependent behavior : Protonation of the hydroxyl group at acidic pH disrupts conjugation, shifting emission wavelengths. Titration studies (pH 2–12) can map fluorescence-pH correlations .
Basic: What safety protocols are recommended for handling this compound?
- Nitro group hazards : Use explosion-proof equipment during synthesis (nitro compounds are shock-sensitive).
- Azo compound toxicity : Conduct Ames tests for mutagenicity and wear PPE (nitrile gloves, fume hood) to minimize exposure .
- Waste disposal : Treat with reducing agents (e.g., NaHSO₃) to cleave azo bonds before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
